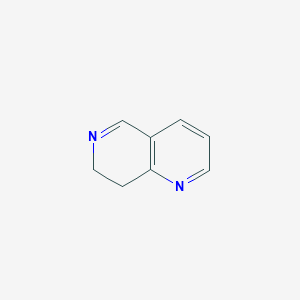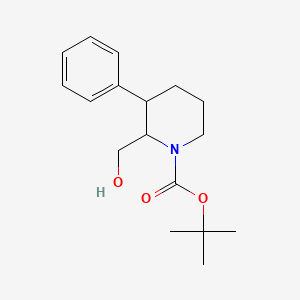
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate
描述
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and a phenyl group attached to a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl 3-bromobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for their activity against various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用机制
The mechanism of action of tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the attached functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate is unique due to the specific positioning of the ethoxycarbonyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)16-8-6-7-15(13-16)14-9-11-20(12-10-14)18(22)24-19(2,3)4/h6-8,13-14H,5,9-12H2,1-4H3 |
InChI 键 |
YQBLGQFZLORXQE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)
![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)




![4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B8583069.png)


![2-(Prop-2-yn-1-yl)-4-[(triethylsilyl)oxy]cyclopent-2-en-1-one](/img/structure/B8583090.png)
